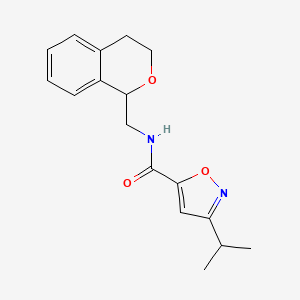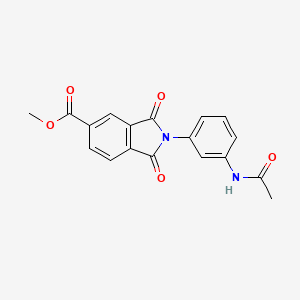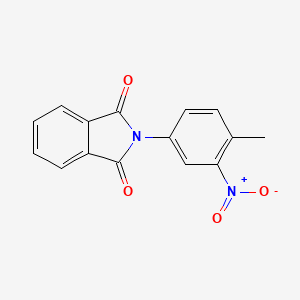![molecular formula C18H16O4 B5568952 8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol CAS No. 6158-56-1](/img/structure/B5568952.png)
8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol is a chemical compound with a complex structure that includes a quinoline core, a piperazine ring, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol typically involves multiple steps. One common method starts with the reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine in the presence of potassium carbonate (K2CO3) and dry N,N-dimethylformamide (DMF) at 90°C for 1 hour . This reaction forms an intermediate which is then further processed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Scientific Research Applications
8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The chlorine atom and quinoline core can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(4-ethylpiperazin-1-yl)aniline: Shares a similar piperazine ring and chlorine atom but differs in the core structure.
8-chloro-3-(1-methyl-piperidene-4-yl)-5H-benzo[5,6]cyclohepta[1,2b]pyridene-11(6H)-one: Another compound with a similar chlorine atom and piperazine ring but a different core structure.
Uniqueness
8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Properties
CAS No. |
6158-56-1 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-ethoxyethenyl 2-benzoylbenzoate |
InChI |
InChI=1S/C18H16O4/c1-3-21-13(2)22-18(20)16-12-8-7-11-15(16)17(19)14-9-5-4-6-10-14/h4-12H,2-3H2,1H3 |
InChI Key |
UTBIOCCLEFQHNQ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC=C3Cl)C |
Canonical SMILES |
CCOC(=C)OC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)
![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)
![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![Ethyl 2-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B5568920.png)

![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)




